XLogP3 Lipophilicity Advantage: 0.3-0.4 Log Unit Increase Over Closest Alkoxyalkyl Analogs
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine exhibits a computed XLogP3 of 2.1, which is 0.4 log units higher than the 3-methoxypropyl analog (XLogP3 = 1.7) and 0.3 log units higher than the 2-ethoxyethyl analog (XLogP3 = 1.8) [1]. This difference arises from the additional methylene unit in the alkoxy group (ethoxy vs. methoxy) and the extended propyl linker (vs. ethyl linker), both of which increase the hydrocarbon surface area. In CNS drug design, a ΔlogP of 0.3–0.4 is recognized as sufficient to alter blood-brain barrier (BBB) passive permeability by approximately 2- to 3-fold based on established logPS–logD correlations [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine: XLogP3 = 1.7; N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 3-methoxypropyl analog; ΔXLogP3 = +0.3 vs. 2-ethoxyethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); all values from identical computational pipeline ensuring comparability |
Why This Matters
For CNS-targeted projects, the 0.3–0.4 log unit lipophilicity increment predicts measurably higher passive BBB permeability relative to the two closest commercially available analogs, enabling differentiated in vivo brain exposure without requiring additional structural modifications.
- [1] PubChem computed properties: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine (CID 61308200, XLogP3 = 2.1); N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine (CID 2849477, XLogP3 = 1.7); N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine (CID 61309728, XLogP3 = 1.8). NCBI. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 (Review establishing logD–BBB permeability correlations) View Source
